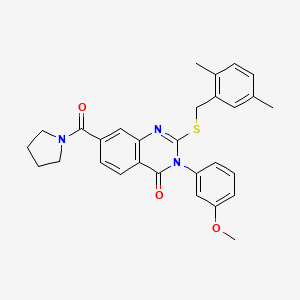

2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Description

The compound 2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a quinazoline derivative characterized by a quinazolin-4(3H)-one core. Its structure features:

- A 2,5-dimethylbenzylthio group at position 2, contributing steric bulk and lipophilicity.

- A 3-methoxyphenyl substituent at position 3, which may enhance electron-donating properties.

However, the specific biological profile of this compound remains uncharacterized in the provided evidence.

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3S/c1-19-9-10-20(2)22(15-19)18-36-29-30-26-16-21(27(33)31-13-4-5-14-31)11-12-25(26)28(34)32(29)23-7-6-8-24(17-23)35-3/h6-12,15-17H,4-5,13-14,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSKTYVQMDDQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through the following general steps:

- Formation of the Quinazoline Core : The initial step involves the condensation of anthranilic acid with appropriate aldehydes or ketones.

- Substitution Reactions : Subsequent reactions introduce the thioether and methoxy groups at specific positions on the quinazoline ring.

- Final Modifications : The pyrrolidine moiety is added through an amide bond formation.

Anticancer Properties

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activities. For instance, a study evaluated several derivatives against various cancer cell lines, revealing that compounds with methoxy substitutions showed enhanced antiproliferative effects. The compound displayed moderate inhibitory effects on cell growth in the low micromolar range against several cancer types, as summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of kinase activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives can inhibit bacterial growth by disrupting essential cellular functions. The compound exhibited antibacterial activity against several strains, as shown in Table 2.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : Quinazolines often act as kinase inhibitors, blocking pathways critical for cancer cell proliferation. Differential Scanning Fluorimetry (DSF) studies have identified significant binding to various kinases.

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.

Case Studies

A notable case study involved the evaluation of a series of quinazoline derivatives in a preclinical model of lung cancer. The study demonstrated that compounds with similar structural motifs to our target compound significantly reduced tumor size compared to controls, highlighting the potential for therapeutic applications in oncology.

Comparison with Similar Compounds

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

- Core Structure : Thiazolo[3,2-a]pyrimidine fused with a quinazoline-like system.

- Substituents :

- 2,4,6-Trimethylbenzylidene group (electron-donating methyl groups).

- 5-Methylfuran-2-yl at position 6.

- Properties :

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

- Core Structure: Similar to 11a but with a 4-cyanobenzylidene group.

- Substituents: 4-Cyanobenzylidene (electron-withdrawing cyano group).

- Properties :

- Key Differences: The target compound’s 3-methoxyphenyl group may offer distinct electronic effects compared to 11b’s cyano substituent.

6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

- Core Structure : Pyrimido[2,1-b]quinazoline.

- Substituents :

- 5-Methylfuran-2-yl at position 2.

- Properties :

- Key Differences :

- The target compound’s pyrrolidine carbonyl and thioether group likely confer greater metabolic stability than 12’s furan and nitrile groups.

Quinazoline-Based Kinase Inhibitor from

2-((4-Amino-3-(3-Fluoro-5-Hydroxyphenyl)-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)Methyl)-3-(2-(Trifluoromethyl)Benzyl)quinazolin-4(3H)-one

- Core Structure : Quinazolin-4(3H)-one with a pyrazolo[3,4-d]pyrimidine substituent.

- Substituents :

- 3-Fluoro-5-hydroxyphenyl (polar, hydrogen-bonding group).

- 2-(Trifluoromethyl)benzyl (strong electron-withdrawing effect).

- Application: Phosphoinositide 3-kinase (PI3K) inhibition .

- Key Differences :

- The target compound’s 3-methoxyphenyl and pyrrolidine groups may reduce kinase selectivity compared to the fluorinated and hydroxylated groups in this analogue.

Comparative Analysis Table

Research Implications and Gaps

- Structural Insights : The target compound’s thioether and pyrrolidine groups may improve bioavailability compared to analogues with furan or nitrile groups .

- Pharmacological Potential: Its structural similarity to the PI3K inhibitor in suggests possible kinase-targeting activity, though experimental validation is needed .

- Synthesis Challenges : Unlike compounds in (synthesized via condensation with aldehydes), the target compound’s synthesis likely requires specialized coupling reagents for the pyrrolidine carbonyl moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.